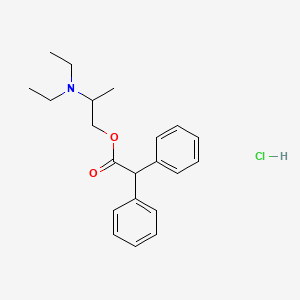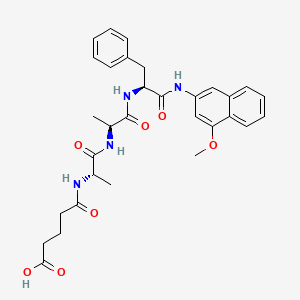
Ctp-13c915n3 sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine-13C9,15N3 5′-triphosphate disodium salt solution, commonly referred to as Ctp-13c915n3 sodium salt, is a nucleoside triphosphate with a pyrimidine ring. It is an isotopically labeled compound used in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Cytidine-13C9,15N3 5′-triphosphate disodium salt solution involves the synthesis of cytidine triphosphate, followed by isotopic labeling with carbon-13 and nitrogen-15. The compound is typically prepared in a 100 mM aqueous solution with 5 mM Tris buffer, ensuring high purity and isotopic enrichment .
Industrial Production Methods
Industrial production of Cytidine-13C9,15N3 5′-triphosphate disodium salt solution involves large-scale synthesis using advanced techniques to ensure high isotopic purity (≥98 atom %) and chemical purity (≥95%) . The compound is stored at -20°C and shipped in dry ice to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine-13C9,15N3 5′-triphosphate disodium salt solution undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). Reaction conditions vary depending on the desired product and include controlled temperature, pH, and solvent systems .
Major Products Formed
Major products formed from these reactions include various derivatives of cytidine triphosphate, each with unique chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
Cytidine-13C9,15N3 5′-triphosphate disodium salt solution has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Cytidine-13C9,15N3 5′-triphosphate disodium salt solution involves its incorporation into nucleic acids, where it participates in various biochemical processes. The compound targets specific enzymes and pathways involved in nucleotide metabolism, influencing cellular functions and metabolic activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Cytidine-13C9,15N3 5′-triphosphate disodium salt solution include:
- Cytidine 5′-triphosphate disodium salt
- Uridine 5′-triphosphate disodium salt
- Adenosine 5′-triphosphate disodium salt
Uniqueness
Cytidine-13C9,15N3 5′-triphosphate disodium salt solution is unique due to its isotopic labeling with carbon-13 and nitrogen-15, which enhances its utility in NMR spectroscopy and other analytical techniques. This isotopic enrichment provides valuable insights into molecular structures and dynamics that are not achievable with non-labeled compounds .
Eigenschaften
Molekularformel |
C9H12N3Na4O14P3 |
|---|---|
Molekulargewicht |
583.00 g/mol |
IUPAC-Name |
tetrasodium;[[[(2R,3S,4R,5R)-5-(4-(15N)azanyl-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O14P3.4Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1;;;; |
InChI-Schlüssel |
ADFZKEPUVVAOFV-NUCSLUBTSA-J |
Isomerische SMILES |
[13CH]1=[13CH][15N]([13C](=O)[15N]=[13C]1[15NH2])[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Benzylpiperazin-1-yl)amino]indol-2-one](/img/structure/B13834932.png)


![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamothioyloxan-2-yl]methyl acetate](/img/structure/B13834963.png)




![4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4](/img/structure/B13834995.png)





